4-[cyclohexyl(ethyl)sulfamoyl]-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide
Description
This compound, referred to as LMM11 in research literature, is a 1,3,4-oxadiazole derivative synthesized via in silico methodologies for targeting thioredoxin reductase (Trr1), a critical enzyme in fungal redox homeostasis . Its structure features:
- A cyclohexyl(ethyl)sulfamoyl group at the benzamide's para position.
- A 7-methoxy-1-benzofuran moiety attached to a 1,3-thiazol-2-yl group.
LMM11 demonstrates potent antifungal activity against Candida albicans, with studies highlighting its role in disrupting fungal viability by inhibiting Trr1 . Stock solutions are typically prepared in DMSO with Pluronic F-127 surfactant to enhance solubility .
Properties
IUPAC Name |
4-[cyclohexyl(ethyl)sulfamoyl]-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N3O5S2/c1-3-30(20-9-5-4-6-10-20)37(32,33)21-14-12-18(13-15-21)26(31)29-27-28-22(17-36-27)24-16-19-8-7-11-23(34-2)25(19)35-24/h7-8,11-17,20H,3-6,9-10H2,1-2H3,(H,28,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRDSOGCIPFRYQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC5=C(O4)C(=CC=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-[cyclohexyl(ethyl)sulfamoyl]-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological activity, and the mechanisms through which it exerts its effects, drawing on various research findings.
Synthesis and Structural Characteristics
The compound is synthesized through a multi-step process involving the reaction of cyclohexyl sulfonamide derivatives with benzamide and thiazole moieties. The structural integrity is critical for its biological activity, with specific functional groups contributing to its pharmacological properties.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, thiazolidine derivatives have shown promising results in inducing apoptosis in various cancer cell lines such as HeLa and MCF-7 through both extrinsic and intrinsic signaling pathways .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HeLa | 15 | Apoptosis via extrinsic pathway |
| Compound B | MCF-7 | 10 | Intrinsic apoptosis signaling |
| This compound | TBD | TBD |
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties, which are critical for treating conditions associated with chronic inflammation. Research indicates that similar thiazolidine derivatives can reduce pro-inflammatory markers in cell culture models .
The mechanisms through which this compound exerts its effects include:
- Inhibition of Cell Proliferation : The compound may inhibit key signaling pathways involved in cell growth and division, particularly in cancer cells.
- Induction of Apoptosis : Evidence suggests that the compound can trigger programmed cell death in malignant cells.
- Modulation of Inflammatory Responses : By affecting cytokine production and signaling pathways, it may reduce inflammation.
Case Studies
Several studies have focused on the biological activity of similar compounds. For instance, a study evaluating the antiproliferative effects of thiazolidine derivatives showed significant activity against breast cancer cells, indicating a potential pathway for therapeutic application .
Comparison with Similar Compounds
Research Findings and Limitations
- LMM11 and LMM5 are validated in vitro against C. albicans, but quantitative metrics (e.g., IC50) are absent in provided evidence .
- Structural analogs in show variable growth modulation (119–129%, p < 0.05), though their specific targets remain unclear .
- Compounds like BB00079 () highlight the role of substituent electronic effects (methoxy vs. ethoxy) in tuning stability and activity .
Q & A
Q. What synthetic routes are recommended for synthesizing this compound, and how can purity be optimized?
Methodological Answer: The compound can be synthesized via multi-step organic reactions, starting with sulfamoylation of a benzamide core followed by coupling with a functionalized thiazole-benzofuran moiety. Key steps include:
- Sulfamoylation : Reacting cyclohexyl(ethyl)amine with a sulfonyl chloride derivative under anhydrous conditions (e.g., DCM, 0°C to RT).
- Thiazole-Benzofuran Synthesis : Constructing the 7-methoxybenzofuran-thiazole fragment via cyclization of 2-aminothiazole with a substituted benzofuran precursor .
- Coupling : Using carbodiimide-mediated amide bond formation (e.g., EDC/HOBt) to link the sulfamoylbenzamide and thiazole-benzofuran units.
Purity Optimization : - Purify intermediates via column chromatography (silica gel, gradient elution with ethyl acetate/hexane).
- Final compound purity (>95%) can be verified via HPLC (C18 column, acetonitrile/water mobile phase) and LC-MS .
Q. Which spectroscopic and analytical methods are most effective for structural characterization?
Methodological Answer:
- NMR Spectroscopy : Use H and C NMR to confirm substituent positions and stereochemistry. For example, the methoxy group on benzofuran appears as a singlet (~δ 3.8 ppm), while thiazole protons resonate between δ 7.5–8.5 ppm .
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to validate molecular weight (e.g., observed [M+H] vs. calculated).
- X-ray Crystallography : For unambiguous structural confirmation, employ SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures .
Advanced Research Questions
Q. How can researchers design experiments to assess antifungal efficacy against Candida albicans while controlling variables?
Methodological Answer: Experimental Design :
- Use a randomized block design with split plots to test multiple concentrations and controls (e.g., fluconazole as a positive control, DMSO/Pluronic F-127 as vehicle controls) .
- Culture Conditions : Grow C. albicans in RPMI-1640 medium at 35°C, and assess minimum inhibitory concentration (MIC) via broth microdilution (CLSI M27-A3 guidelines).
- Data Normalization : Include internal standards (e.g., propidium iodide for cell viability) and triplicate technical replicates to minimize batch effects .
Q. What computational strategies predict binding affinity with thioredoxin reductase (Trr1)?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions between the compound’s sulfamoyl group and Trr1’s active-site cysteine residues.
- MD Simulations : Run 100-ns simulations (AMBER/CHARMM force fields) to assess binding stability and energy landscapes.
- In Silico Validation : Compare results with known Trr1 inhibitors (e.g., auranofin) and validate via free-energy perturbation (FEP) calculations .
Q. How should contradictory data on biological activity (e.g., antifungal vs. cytotoxicity) be resolved?
Methodological Answer:
- Dose-Response Analysis : Perform IC assays on fungal cells vs. mammalian cell lines (e.g., HEK293) to establish selectivity indices.
- Structural-Activity Relationship (SAR) : Compare with analogs (Table 1) to identify toxicity-linked moieties (e.g., sulfamoyl vs. sulfonyl groups).
- Mechanistic Studies : Use transcriptomics (RNA-seq) to identify off-target effects or stress-response pathways activated in host cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
